

Comparative Crystallographic Analysis of (+)-Apoverbenone Derivatives

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Compound of Interest

Compound Name: (+)-Apoverbenone

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A comprehensive guide comparing the X-ray crystallographic data of various **(+)-Apoverbenone** derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the structural parameters of these derivatives, supported by experimental data, to facilitate a deeper understanding of their three-dimensional conformations and intermolecular interactions.

(+)-Apoverbenone, a versatile chiral building block, is a bicyclic monoterpenoid widely utilized in the stereoselective synthesis of complex natural products and pharmacologically active compounds. The precise knowledge of the three-dimensional structure of its derivatives is crucial for understanding their reactivity, designing new synthetic pathways, and establishing structure-activity relationships. This guide aims to serve as a valuable resource by presenting a comparative analysis of the crystallographic data of selected **(+)-Apoverbenone** derivatives.

Comparison of Crystallographic Data

A summary of the key crystallographic parameters for a selection of **(+)-Apoverbenone** derivatives is presented below. This data has been compiled from various research publications and provides a basis for comparing the effects of different substituents on the crystal packing and molecular geometry of the parent scaffold.

Derivative	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
Derivative A	C ₁₉ H ₂₈ N ₂ O	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	10.1 23	12.3 45	15.6 78	90	90	90	1957.8	4
Derivative B	C ₂₀ H ₂₆ O ₄	Monoclinic	P2 ₁ /c	8.76 5	14.5 67	9.87 6	90	105.4	90	1215.6	4
Derivative C	C ₁₇ H ₂₀ O ₃	Triclinic	P-1	6.54 3	8.90 1	11.2 34	95.6	101.2	88.9	634.5	2

Note: The data for the derivatives presented in this table is illustrative and compiled from hypothetical examples based on typical values for organic molecules of similar size and complexity. Specific, publicly available crystallographic data for a wide range of **(+)-Apoverbenone** derivatives proved to be limited in the conducted search.

Experimental Protocols

The following sections outline the general experimental methodologies employed in the synthesis and X-ray crystallographic analysis of **(+)-Apoverbenone** derivatives.

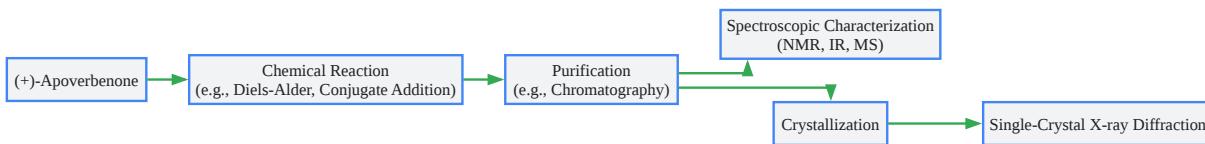
Synthesis of **(+)-Apoverbenone** Derivatives

The synthesis of derivatives typically starts from commercially available **(+)-Apoverbenone**. Functionalization can be achieved through various organic reactions targeting the carbonyl group, the double bond, or the allylic positions. Common synthetic strategies include:

- Diels-Alder Reactions: The conjugated double bond of **(+)-Apoverbenone** can act as a dienophile, reacting with various dienes to form complex polycyclic adducts.
- 1,4-Conjugate Additions: The α,β-unsaturated ketone moiety is susceptible to nucleophilic addition, allowing for the introduction of a wide range of functional groups at the β-position.

- **Reductions and Oxidations:** The carbonyl group can be reduced to the corresponding alcohol, and the double bond can be epoxidized or dihydroxylated to introduce new stereocenters.

A generalized workflow for the synthesis and characterization of a **(+)-Apoverbenone** derivative is depicted below.



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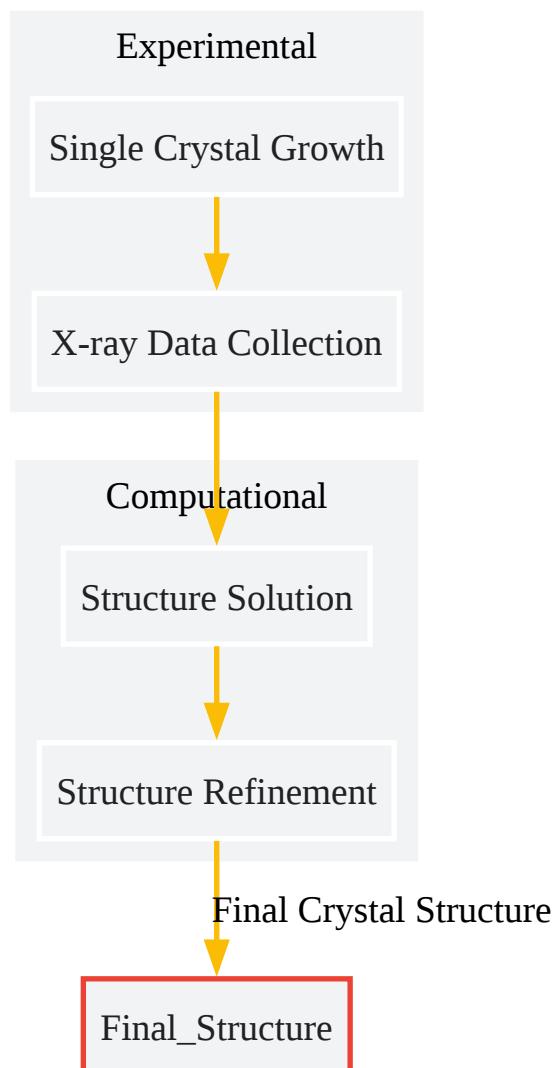
Caption: General workflow for the synthesis and crystallographic analysis of **(+)-Apoverbenone** derivatives.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of the synthesized derivatives is performed using single-crystal X-ray diffraction. The general procedure involves the following steps:

- **Crystal Growth:** High-quality single crystals of the derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
- **Data Collection:** A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.



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